

# Susceptibility Profile Against $\beta$ -Lactamase Producers

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Sulopenem

CAS No.: 120788-07-0

Cat. No.: S544220

Get Quote

The following table summarizes the activity of **sulopenem** and other oral penems against a wide range of  $\beta$ -lactamase-producing *Escherichia coli*, both alone and in combination with  $\beta$ -lactamase inhibitors [1].

### Minimum Inhibitory Concentrations (MIC, $\mu\text{g/mL}$ ) of Oral Penems Against Recombinant *E. coli* Strains [1]

| Strain ( $\beta$ -Lactamase Produced) | $\beta$ -Lactamase Spectrum | Ambler Class | TEB         | TEB-AVI      | TEB-TAN      | FPN | FPN-AVI | FPN-TAN | SPN         | SPN-AVI      | SPN-TAN      |
|---------------------------------------|-----------------------------|--------------|-------------|--------------|--------------|-----|---------|---------|-------------|--------------|--------------|
| <i>E. coli</i> (none)                 |                             |              | $\leq 0.25$ | $\leq 0.125$ | $\leq 0.125$ | 1   | 1       | 1       | $\leq 0.25$ | $\leq 0.125$ | $\leq 0.125$ |
| <i>E. coli</i> TEM-1                  | Narrow                      | A            | $\leq 0.25$ | $\leq 0.125$ | $\leq 0.125$ | 1   | 1       | 1       | $\leq 0.25$ | $\leq 0.125$ | $\leq 0.125$ |
| <i>E. coli</i> SHV-1                  | Narrow                      | A            | $\leq 0.25$ | $\leq 0.125$ | $\leq 0.125$ | 2   | 1       | 1       | $\leq 0.25$ | $\leq 0.125$ | $\leq 0.125$ |
| <i>E. coli</i> CTX-M-15               | ESBL                        | A            | 0.5         | $\leq 0.125$ | $\leq 0.125$ | 8   | 1       | 1       | 1           | $\leq 0.125$ | $\leq 0.125$ |
| <i>E. coli</i> KPC-3                  | Carbapenemase               | A            | 8           | 0.25         | 0.5          | >32 | 2       | 2       | 8           | 0.25         | 0.5          |
| <i>E. coli</i> NDM-1                  | Carbapenemase               | B            | 16          | 16           | 0.5          | >32 | >32     | 2       | 16          | 16           | 1            |

**Abbreviations:** TEB (tebipenem), FPN (faropenem), SPN (**sulopenem**), AVI (avibactam), TAN (taniborbactam), ESBL (Extended-Spectrum Beta-Lactamase).

The data reveals several key findings for researchers:

- **Potent activity against ESBLs:** **Sulopenem** maintains low MIC values (e.g., 1 µg/mL for CTX-M-15) against common ESBLs, similar to tebipenem and outperforming faropenem (8 µg/mL) [1].
- **Restoration of susceptibility with novel inhibitors:** Resistance in Class A (KPC) and Class B (NDM) carbapenemase producers can be overcome by combining **sulopenem** with **taniborbactam**, a broad-spectrum inhibitor active against metallo-β-lactamases [1].
- **Spectrum comparable to IV carbapenems:** The study notes that tebipenem and **sulopenem** exhibit a **similar spectrum of activity compared to intravenous carbapenems** [1].

## Experimental Insights and Clinical Context

### Detailed Experimental Methodology

The susceptibility data in the table above was generated using a standardized **broth microdilution (BMD)** method, the reference standard for antimicrobial susceptibility testing (AST) [1] [2]. The core protocol involved:

- **Strain Engineering:** A diverse panel of clinically relevant β-lactamase genes (e.g., *CTX-M-15*, *KPC-3*, *NDM-1*) was cloned into a common *E. coli* host strain to create an isogenic set of recombinant strains. This controls for genetic background and isolates the impact of individual enzymes [1].
- **Susceptibility Testing:** MICs were determined using the BMD method in line with Clinical and Laboratory Standards Institute (CLSI) guidelines. Test compounds included antibiotics alone and in fixed combinations with inhibitors like avibactam and taniborbactam [1].
- **Quality Control:** The process included control strains like *E. coli* ATCC 25922 to ensure the accuracy and reproducibility of the MIC measurements [1].

### Mechanism of Action and Basis for Synergy

**Sulopenem** is a thienopenem β-lactam antibiotic that exerts its bactericidal effect by **irreversibly inhibiting penicillin-binding proteins (PBPs)**, which are essential for bacterial cell wall synthesis [3] [4]. Its structure provides enhanced stability against many β-lactamases [4] [5].

Research on *Mycobacterium abscessus* has provided a biochemical rationale for **sulopenem**'s synergy in combination regimens. Mass spectrometry studies demonstrated that **sulopenem** covalently binds to multiple **L,D-transpeptidases (LdtMab2, LdtMab3, LdtMab4)** and **D,D-carboxypeptidase (DDC)**. When combined with cefuroxime (which binds to LdtMab2 and PBP B), this dual β-lactam approach simultaneously inactivates several key enzymes in the peptidoglycan synthesis pathway, leading to enhanced bacterial killing [4]. The diagram below illustrates this synergistic mechanism.



[Click to download full resolution via product page](#)

## Clinical Trial Outcomes and FDA Approval

- **Complicated UTIs (cUTI):** A phase 3 trial compared IV **sulopenem** followed by oral **sulopenem** etzadroxil/probenecid to IV ertapenem followed by oral step-down therapy. While **sulopenem** was **not proven non-inferior** to the comparator regimen (67.8% vs 73.9% overall response), the difference was largely attributed to a lower rate of asymptomatic bacteriuria clearance in the **sulopenem** group. Both formulations were well-tolerated [6].
- **Uncomplicated UTIs (uUTI):** Based on clinical data, the **FDA approved sulopenem etzadroxil and probenecid in October 2024** for the treatment of uncomplicated urinary tract infections (uUTIs) in adult women [7]. Probenecid is co-administered to reduce renal clearance and improve bioavailability [4] [7].

## Key Takeaways for Researchers

- **Promising Oral Option:** **Sulopenem**'s oral formulation offers a significant advantage for outpatient step-down therapy against ESBL-producing pathogens, potentially reducing hospital stays [1] [5].
- **Strategic Combinations Are Key:** Its activity can be extended to include carbapenem-resistant strains, especially MBL producers, when used in combination with **broad-spectrum  $\beta$ -lactamase inhibitors like taniborbactam** [1].
- **Targets Multiple Enzymes:** The synergistic effect of **sulopenem** with other  $\beta$ -lactams is mechanistically grounded in its ability to simultaneously inhibit multiple enzymes (Ldts and PBPs) involved in cell wall biosynthesis [4].

**Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Impact of acquired broad-spectrum  $\beta$ -lactamases on ... [pmc.ncbi.nlm.nih.gov]
2. ESCMID 2025: Novel Beta-Lactams and Beta-Lactamase ... [ciplamed.com]
3. Recent Developments in Penem Antibiotics: Structural and ... [pmc.ncbi.nlm.nih.gov]
4. Synergistic effects of sulopenem in combination with ... [pmc.ncbi.nlm.nih.gov]
5. Sulopenem - an overview | ScienceDirect Topics [sciencedirect.com]
6. Sulopenem for the Treatment of Complicated Urinary Tract ... [pubmed.ncbi.nlm.nih.gov]
7. Sulopenem Etzadroxil and Probenecid: A Drug Review ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Susceptibility Profile Against  $\beta$ -Lactamase Producers]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b544220#sulopenem-extended-spectrum-beta-lactamase-producers>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)